Cas no 1807401-11-1 (4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid)

4-ブロモ-2-(3-ブロモ-2-オキソプロピル)ケイ皮酸は、有機合成化学において重要な中間体として利用されるブロモ化芳香族化合物です。特に、2つの反応性の高いブロモ基とα,β-不飽和カルボン酸構造を併せ持つため、多様なカップリング反応や求核置換反応の前駆体として優れた特性を示します。結晶性が良好で精製が容易な点も特徴です。医薬品中間体や機能性材料の合成において、分子骨格構築のための多官能性ビルディングブロックとして有用性が高く、複雑な有機分子の効率的な合成経路設計に貢献します。

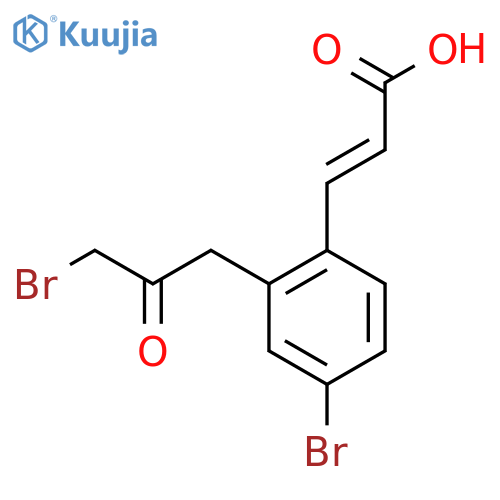

1807401-11-1 structure

商品名:4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid

CAS番号:1807401-11-1

MF:C12H10Br2O3

メガワット:362.014002323151

CID:4975284

4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid

-

- インチ: 1S/C12H10Br2O3/c13-7-11(15)6-9-5-10(14)3-1-8(9)2-4-12(16)17/h1-5H,6-7H2,(H,16,17)/b4-2+

- InChIKey: JCXCBHNCFZRGJV-DUXPYHPUSA-N

- ほほえんだ: BrC1C=CC(/C=C/C(=O)O)=C(C=1)CC(CBr)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 315

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 54.4

4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013019126-250mg |

4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid |

1807401-11-1 | 97% | 250mg |

$480.00 | 2023-09-02 | |

| Alichem | A013019126-1g |

4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid |

1807401-11-1 | 97% | 1g |

$1549.60 | 2023-09-02 | |

| Alichem | A013019126-500mg |

4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid |

1807401-11-1 | 97% | 500mg |

$839.45 | 2023-09-02 |

4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

1807401-11-1 (4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid) 関連製品

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬